molecular formula C16H10F12N4O2 B11657953 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B11657953
M. Wt: 518.26 g/mol
InChI Key: SUCAQXRRLKWYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with hexafluoropropan-2-yl groups and a methylphenyl group, making it highly fluorinated and aromatic. Its applications span various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings[][3].

Mechanism of Action

The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. Its versatility in various applications, from organic synthesis to advanced materials, highlights its significance in scientific research and industry [6][6].

Properties

Molecular Formula

C16H10F12N4O2

Molecular Weight

518.26 g/mol

IUPAC Name

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methylphenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H10F12N4O2/c1-6-2-4-7(5-3-6)29-10-30-11(33-8(13(17,18)19)14(20,21)22)32-12(31-10)34-9(15(23,24)25)16(26,27)28/h2-5,8-9H,1H3,(H,29,30,31,32)

InChI Key

SUCAQXRRLKWYOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.